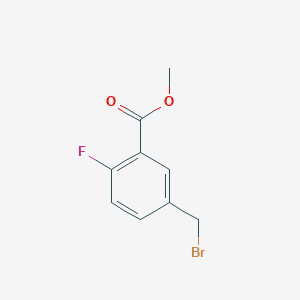

Methyl 5-(bromomethyl)-2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(bromomethyl)-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEFZYZTGHKBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627279 | |

| Record name | Methyl 5-(bromomethyl)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-45-5 | |

| Record name | Methyl 5-(bromomethyl)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-(bromomethyl)-2-fluorobenzoate

Introduction

Methyl 5-(bromomethyl)-2-fluorobenzoate is a key fluorinated building block in organic synthesis, serving as a crucial intermediate in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of multiple reactive sites: a bromine atom susceptible to nucleophilic substitution, an ester group that can be hydrolyzed or transformed, and a fluorinated aromatic ring that influences the molecule's electronic properties and metabolic stability. This guide provides an in-depth, technically-grounded overview of a reliable and commonly employed synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development. The focus is not merely on the procedural steps but on the underlying chemical principles and rationale that ensure a successful and reproducible synthesis.

Proposed Synthesis Pathway: A Two-Step Approach

The most logical and efficient route to this compound involves a two-step sequence starting from the commercially available 2-Fluoro-5-methylbenzoic acid. This pathway is outlined below:

-

Esterification: Conversion of 2-Fluoro-5-methylbenzoic acid to its corresponding methyl ester, Methyl 2-fluoro-5-methylbenzoate.

-

Benzylic Bromination: Selective free-radical bromination of the benzylic methyl group of Methyl 2-fluoro-5-methylbenzoate to yield the final product.

This approach is advantageous due to the high selectivity and yields typically associated with these reaction types.

Caption: Overview of the two-step synthesis pathway.

Step 1: Esterification of 2-Fluoro-5-methylbenzoic acid

The initial step involves the conversion of the carboxylic acid functional group to a methyl ester. This is a standard Fischer esterification reaction.

Mechanism and Rationale

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (commonly sulfuric acid or thionyl chloride) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol, acting as the nucleophile, then attacks this activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. Using methanol as both the solvent and the reagent ensures a high concentration of the nucleophile, driving the equilibrium towards the product side. Thionyl chloride is also an effective reagent that converts the carboxylic acid to an acyl chloride, which is then rapidly esterified by methanol.[1]

Experimental Protocol

-

To a solution of 2-Fluoro-5-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq) at room temperature.[1]

-

Heat the reaction mixture to reflux (approximately 65-70°C) and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude Methyl 2-fluoro-5-methylbenzoate, which can be purified by column chromatography if necessary.

Step 2: Benzylic Bromination via Wohl-Ziegler Reaction

The second and final step is the selective bromination of the methyl group at the benzylic position. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is the method of choice for this transformation.[2]

Mechanism and Rationale

This reaction proceeds via a free-radical chain mechanism.

-

Initiation: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is homolytically cleaved by heat or light to generate initial radicals.[3] These radicals then abstract a hydrogen atom from HBr present in trace amounts to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of Methyl 2-fluoro-5-methylbenzoate. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring.

-

The benzyl radical then reacts with a molecule of Br₂ (generated in low concentration from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[3]

-

-

Termination: The reaction is terminated by the combination of any two radical species.

NBS is the preferred brominating agent for this reaction as it maintains a low, constant concentration of bromine and HBr in the reaction mixture, which suppresses competitive electrophilic aromatic substitution on the electron-rich ring.[2][4] Carbon tetrachloride (CCl₄) or other non-polar solvents are typically used as they do not react with bromine radicals.[5]

Caption: Free-radical mechanism of benzylic bromination.

Experimental Protocol

A representative procedure is adapted from the synthesis of a similar compound, Methyl 2-(bromomethyl)-5-fluorobenzoate.[5]

-

Dissolve Methyl 2-fluoro-5-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[5][6]

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.[5]

-

Heat the mixture to reflux and maintain for several hours (typically overnight). Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

If the reaction is incomplete, an additional portion of NBS and benzoyl peroxide may be added, followed by further refluxing.[5]

-

After completion, cool the reaction mixture to room temperature. The solid succinimide by-product will precipitate.

-

Filter off the succinimide and wash the solid with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.[5]

Characterization and Data

The final product and key intermediate should be characterized to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| Methyl 2-fluoro-5-methylbenzoate | C₉H₉FO₂ | 168.16 | ¹H NMR, ¹³C NMR, MS |

| This compound | C₉H₈BrFO₂ | 247.06 | ¹H NMR: Singlet for -CH₂Br ~4.5 ppm, Singlet for -OCH₃ ~3.9 ppm, Aromatic protons. ¹³C NMR, MS. |

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving Fischer esterification of 2-Fluoro-5-methylbenzoic acid followed by a Wohl-Ziegler benzylic bromination. This guide provides a detailed protocol grounded in established chemical principles, offering researchers a robust framework for the production of this valuable synthetic intermediate. Careful execution of these steps, coupled with diligent monitoring and purification, will ensure a high yield of the desired product.

References

-

Oregon State University. (2020). Chapter 3 Worked Problem 1 - Free Radical Bromination. [Link]

-

Homework.Study.com. When toluene is used in free radical bromination, a very small amount of product is formed that.... [Link]

-

University of Calgary. Ch 11 : Halogenation of alkyl benzenes. [Link]

-

Tuleen, D. L., & Hess, Jr., B. A. Free-radical bromination of p-toluic acid. An experiment in organic chemistry. [Link]

-

Quora. (2023). What is the major product when toluene reacts with bromine using cyclohexane as the solvent?. [Link]

-

PubMed Central (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]

Sources

- 1. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 5-(bromomethyl)-2-fluorobenzoate (CAS 709-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(bromomethyl)-2-fluorobenzoate, with CAS number 709-45-5, is a substituted aromatic carboxylate ester of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic bromide, a fluorine atom, and a methyl ester, makes it a versatile bifunctional building block. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a particular focus on its pivotal role as a key intermediate in the development of targeted cancer therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while widely used as an intermediate, comprehensive experimental data is not extensively published in peer-reviewed literature; some values are based on predictions.

| Property | Value | Source |

| CAS Number | 709-45-5 | N/A |

| Molecular Formula | C₉H₈BrFO₂ | N/A |

| Molecular Weight | 247.06 g/mol | N/A |

| Appearance | Off-white to slight yellow solid | [1] |

| Boiling Point | 304.0 ± 37.0 °C (Predicted) | [1] |

| Purity | Typically ≥95% | [2] |

Synthesis Pathway: Free-Radical Bromination

The primary route for the synthesis of this compound is the free-radical bromination of its precursor, Methyl 2-fluoro-5-methylbenzoate. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

A well-established method utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator.[3] The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine and methoxycarbonyl substituents in this case, can make this reaction more challenging compared to unsubstituted toluene, but the use of a chemical initiator like AIBN facilitates the reaction.[3]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[3]

-

Reaction Setup: To a suitable reaction vessel, add Methyl 2-fluoro-5-methylbenzoate (1.0 eq, e.g., 6.70 g, 40.0 mmol).

-

Solvent Addition: Add a 5:1 mixture of carbon tetrachloride and acetonitrile (e.g., 120.0 mL).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq, e.g., 7.47 g, 42.0 mmol) followed by the radical initiator, azobisisobutyronitrile (AIBN) (0.2 eq, e.g., 1.29 g, 8.0 mmol).

-

Reaction Conditions: Heat the resulting mixture to 80 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2 hours).

-

Workup: Upon completion, cool the reaction mixture. The crude product can then be purified by standard methods such as filtration to remove succinimide, followed by solvent evaporation and recrystallization or column chromatography. Another patent describes a workup involving dilution with dichloromethane (DCM) and washing with saturated sodium chloride solution, followed by drying over anhydrous magnesium sulfate.[4]

Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

Nucleophilic Substitution

Benzylic halides are particularly reactive towards nucleophiles. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. The primary nature of the carbon bearing the bromine atom favors an Sₙ2 pathway. However, the benzylic position can also stabilize a carbocation intermediate through resonance with the aromatic ring, making an Sₙ1 pathway also plausible under certain conditions.

Caption: Sₙ1 and Sₙ2 pathways for benzylic halides.

Core Application: Synthesis of PARP Inhibitors

A major application of this compound is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer drugs.[4] It serves as a key electrophilic fragment for the N-alkylation of heterocyclic cores, such as quinazolinones, to construct the backbone of these complex molecules.

One prominent example is its use in the synthesis of precursors to Olaparib and other related PARP inhibitors. The compound is reacted with a silylated quinazolinone derivative in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

Caption: Workflow for PARP inhibitor synthesis.

Experimental Protocol: N-Alkylation for PARP Inhibitor Precursor[5]

-

Reaction Setup: Charge a reaction vessel with 5-fluoro-2,4-di(trimethylsilyloxy)quinazoline (1.0 eq).

-

Reagent and Solvent Addition: Add this compound (approx. 1.0 eq) and N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 105-115 °C and stir for approximately 16 hours.

-

Monitoring: Monitor the reaction by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting quinazolinone.

-

Workup: After the reaction is complete, add dioxane to the reaction mixture. Subsequent steps typically involve desilylation (often achieved by adding methanol) and purification of the resulting N-alkylated product, 1-(4-fluoro-3-methoxycarbonylbenzyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione.

Safety and Handling

As a reactive benzylic bromide, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Classification: While a comprehensive, publicly available MSDS is not readily found, similar compounds are corrosive and lachrymatory. It is classified with H314, indicating it causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and nucleophiles. Storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended to maintain stability.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a crucial building block in modern medicinal chemistry, particularly for the synthesis of PARP inhibitors. Its value stems from the predictable and high reactivity of its benzylic bromide moiety, which allows for the efficient construction of complex molecular architectures. Understanding its synthesis, reactivity, and handling is essential for any researcher or drug development professional working with this important intermediate.

References

-

methyl 5-bromomethyl-2-fluorobenzoate 709-45-5 Purity 0.98 1L 5L... (n.d.). Retrieved from [Link]

- WO2013064083A1 - 1-(arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-diones and analogs and the use thereof. (n.d.). Google Patents.

- US6133468A - Method for preparing substituted benzyl bromides. (n.d.). Google Patents.

- CN114206864B - Quinazolin-2.4-dione derivative as parp inhibitor. (n.d.). Google Patents.

- CN107098886B - Quinazolinone PARP-1/2 inhibitor containing piperazinone and its preparation method, pharmaceutical composition and use. (n.d.). Google Patents.

- US10562889B2 - Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones. (n.d.). Google Patents.

-

709-45-5 | Benzoic acid, 5-(bromomethyl)-2-fluoro-, methyl ester. (n.d.). Fluoropharm. Retrieved from [Link]

-

709-45-5 Benzoic acid, 5-(bromomethyl)-2-fluoro-, methyl ester. (n.d.). ChemBK. Retrieved from [Link]

- WO2020229595A1 - Quinazoline-2,4-dione derivatives as parp inhibitors. (n.d.). Google Patents.

Sources

- 1. 709-45-5 Benzoic acid, 5-(bromomethyl)-2-fluoro-, methyl ester [king-pharm.com]

- 2. CAS 709-45-5 | 2723-B-22 | MDL MFCD25459290 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. WO2020229595A1 - Quinazoline-2,4-dione derivatives as parp inhibitors - Google Patents [patents.google.com]

- 4. CN107098886B - Prazinone-containing quinazolinone PARP-1/2 inhibitor and preparation method, pharmaceutical composition and application thereof - Google Patents [patents.google.com]

- 5. labsolu.ca [labsolu.ca]

physical properties of "Methyl 5-(bromomethyl)-2-fluorobenzoate"

An In-depth Technical Guide to the Physical Properties of Methyl 5-(bromomethyl)-2-fluorobenzoate

This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound (CAS No. 709-45-5), a key intermediate in pharmaceutical and materials science research. As experimental data for this specific reagent is not always consolidated in public literature, this document combines available data with expert analysis of its molecular structure to predict its characteristics. The focus is on providing researchers with the foundational knowledge and practical methodologies required to handle, characterize, and confidently utilize this compound in their synthetic workflows.

Molecular Identity and Core Physicochemical Properties

This compound is a trifunctional aromatic compound, incorporating an electrophilic benzylic bromide, a nucleophilically-susceptible methyl ester, and a directing fluoro group. These features make it a versatile building block for introducing a fluoro-substituted benzyl moiety.

Structural and Identity Data

The fundamental identifiers for this compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning, while the CAS number ensures unambiguous identification.

| Property | Value | Source |

| CAS Number | 709-45-5 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | |

| Molecular Weight | 247.06 g/mol | [1] |

| Appearance | Off-white to slight yellow solid | [2] |

| Purity (Typical) | ≥95% |

Thermal and Bulk Properties

While a precise, experimentally determined melting point is not consistently reported in public literature, its typical description as a solid suggests a melting point above standard ambient temperature. The boiling point is high, as is common for substituted aromatic compounds of this molecular weight.

| Property | Value | Notes & Causality |

| Melting Point | Not consistently reported. | Expected to be a low-melting solid. The planarity of the benzene ring and dipole-dipole interactions from the ester and C-F/C-Br bonds contribute to a stable crystal lattice. |

| Boiling Point | ~304.0 °C (Predicted) | [2] |

| Density | Not reported. | As a substituted brominated aromatic, the density is predicted to be significantly greater than water (>1.5 g/cm³). |

Spectroscopic Characterization Profile

Spectroscopic analysis is the cornerstone of verifying the identity and purity of a chemical reagent. In the absence of a public reference spectrum, this section details the expected spectroscopic signatures of this compound based on first principles of chemical structure and spectroscopy.

Molecular Structure and Predicted NMR Environments

The diagram below illustrates the molecular structure and labels the unique proton (H) and carbon (C) environments that are critical for interpreting NMR spectra.

Caption: Molecular structure with key proton groups for NMR analysis.

¹H NMR (Proton NMR)

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable choice.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

δ ≈ 7.8-8.0 ppm (Protons 'a', Ar-H): The aromatic protons will appear furthest downfield. The proton adjacent to the bromine-bearing substituent will likely be a doublet, while the others will exhibit more complex splitting (doublet of doublets) due to coupling with both the adjacent proton and the fluorine atom (³J-HH and ⁴J-HF coupling).

-

δ ≈ 4.5-4.7 ppm (Protons 'b', 2H, singlet, -CH₂Br): The benzylic protons are deshielded by the adjacent aromatic ring and the electronegative bromine atom, placing them in this region. This signal should appear as a sharp singlet as there are no adjacent protons to couple with.

-

δ ≈ 3.9 ppm (Protons 'c', 3H, singlet, -OCH₃): The methyl ester protons are deshielded by the adjacent oxygen atom. This signal is expected to be a clean singlet.

-

¹³C NMR (Carbon NMR)

-

Expected Chemical Shifts (δ):

-

δ ≈ 164-166 ppm (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield. It will likely show coupling to the fluorine atom (³J-CF).

-

δ ≈ 158-162 ppm (C-F): The carbon directly bonded to the fluorine atom will be downfield and will exhibit a very large one-bond coupling constant (¹J-CF ≈ 240-250 Hz).

-

δ ≈ 120-140 ppm (Ar-C): The remaining four aromatic carbons will appear in this region, with their exact shifts and C-F coupling constants determined by their position relative to the substituents.

-

δ ≈ 52-53 ppm (-OCH₃): The methyl ester carbon.

-

δ ≈ 30-33 ppm (-CH₂Br): The benzylic carbon, shifted downfield by the attached bromine.

-

Infrared (IR) Spectroscopy

An IR spectrum provides confirmation of the key functional groups.

-

Expected Absorption Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1720-1735 cm⁻¹ (Strong): A very strong and sharp absorption corresponding to the C=O (carbonyl) stretch of the ester functional group.

-

~1600, ~1485 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250-1280 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the ester.

-

~1200-1100 cm⁻¹: C-F stretching vibration.

-

~600-700 cm⁻¹: C-Br stretching.

-

Mass Spectrometry (MS)

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion, one at m/z 246 and the other at m/z 248. This is the characteristic isotopic signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragments: Expect to see a prominent peak corresponding to the loss of the bromine atom ([M-Br]⁺) at m/z 167. Another common fragmentation pathway is the loss of the methoxy group ([M-OCH₃]⁺) at m/z 215/217.

-

Solubility, Handling, and Storage

Solubility Profile

Precise quantitative solubility data is not available; however, based on its structure and documented use in synthesis, a qualitative profile can be established.[3]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble | The polar ester and C-F/C-Br bonds allow for favorable dipole-dipole interactions with these solvents.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good solubility due to compatible polarity. |

| Ethers | THF, Diethyl Ether | Moderately Soluble | The molecule's polarity may limit high solubility in less polar ethers. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle applies; commonly used in reaction workups.[3] |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | The non-polar aromatic ring and bromomethyl group may limit solubility in highly protic solvents. |

| Non-Polar | Hexanes, Toluene | Poorly Soluble | The polar functional groups prevent significant dissolution in non-polar hydrocarbon solvents. |

| Aqueous | Water | Insoluble | The molecule is predominantly non-polar and lacks hydrogen-bonding donor sites. |

Handling and Storage Recommendations

-

Safety: this compound is a benzylic bromide, which are typically classified as lachrymators and irritants. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C) under an inert atmosphere, such as argon. This minimizes potential degradation from atmospheric moisture, which could slowly hydrolyze the ester or react with the benzylic bromide.

Standard Experimental Protocols for Characterization

To ensure the quality of the starting material, researchers should perform their own characterization. The following protocols are self-validating and represent best practices in a research environment.

Workflow for Material Verification

The following diagram outlines the logical flow for receiving and qualifying a new bottle of this compound.

Caption: Recommended workflow for incoming quality control of the reagent.

Protocol 1: Melting Point Determination

-

Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting range.

-

Sample Preparation: Finely crush a small amount of the off-white solid on a watch glass. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high).

-

Measurement: Place the capillary in the apparatus. Heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2°C) indicates high purity.

Protocol 2: NMR Sample Preparation and Analysis

-

Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Dissolution: Cap the vial and gently vortex until the solid is fully dissolved.

-

Transfer: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum.

-

Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the structure.

References

-

AHH Chemical Co., Ltd. (n.d.). methyl 5-bromomethyl-2-fluorobenzoate 709-45-5. Retrieved from [Link]

-

AccelaChem Inc. (n.d.). 709-45-5|this compound. Retrieved from [Link]

-

AccelaChem Inc. (n.d.). 42822-57-1,Diethyl (4-Aminophenyl)phosphonate. Retrieved from [Link]

- Google Patents. (2013). WO2013064083A1 - 1-(arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-diones and analogs and the use thereof.

Sources

- 1. 42822-57-1,Diethyl (4-Aminophenyl)phosphonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2013064083A1 - 1-(arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-diones and analogs and the use thereof - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to Methyl 5-(bromomethyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and novel material development, the introduction of new building blocks requires a profound understanding of their chemical behavior, particularly their safety and handling profiles. Methyl 5-(bromomethyl)-2-fluorobenzoate, a halogenated aromatic ester, presents as a valuable reagent for introducing a fluorinated benzyl moiety. Its utility, however, is intrinsically linked to a comprehensive awareness of its potential hazards and the implementation of rigorous safety protocols. This guide, compiled from available safety data and insights from analogous chemical structures, offers a deep dive into the safe and effective utilization of this compound in a research and development setting.

Compound Profile and Hazard Identification

Structural Analogs and Inferred Hazards:

The primary hazards associated with this compound can be inferred from its functional groups: a bromomethyl group, a fluoro-substituted benzene ring, and a methyl ester. The bromomethyl group is a known lachrymator and alkylating agent, suggesting potential for irritation and toxicity. The broader class of brominated and fluorinated benzoic acid derivatives often exhibit acute toxicity, skin and eye irritation, and respiratory tract irritation.

For instance, the closely related isomer, Methyl 2-(bromomethyl)-5-fluorobenzoate (CAS 138786-65-9), is classified with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[3] Another analog, Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate, is also identified as causing severe skin burns and eye damage, being harmful if swallowed, and potentially causing respiratory irritation.[4] Given these precedents, it is prudent to handle this compound with a high degree of caution, assuming a similar hazard profile.

Anticipated GHS Hazard Classification:

Based on the available data for analogous compounds, the following Globally Harmonized System (GHS) classifications should be anticipated for this compound:

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount when working with this reagent. The primary objective is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.

Engineering Controls:

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The work area should be equipped with an emergency eyewash station and a safety shower in close proximity.

Personal Protective Equipment (PPE) Workflow:

The selection and use of appropriate PPE is non-negotiable. The following workflow outlines the minimum requirements for handling this compound.

Caption: Decision workflow for managing a spill of this compound.

First Aid and Emergency Procedures

In the case of accidental exposure, immediate and decisive action is critical.

First Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [4][5]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [4][5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [4][5]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [4]

Stability and Reactivity

This compound is expected to be stable under recommended storage conditions. However, it is crucial to avoid contact with incompatible materials.

-

Incompatible Materials: Strong oxidizing agents and strong bases. [5]Contact with these materials could lead to vigorous reactions, potentially generating heat and hazardous fumes.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide. [6]

Conclusion

This compound is a valuable synthetic intermediate whose utility in research and development is undeniable. However, its potential hazards, inferred from its chemical structure and the properties of analogous compounds, demand a culture of safety and meticulous adherence to established protocols. By understanding its profile, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can confidently and safely harness the synthetic potential of this compound, paving the way for new discoveries in drug development and materials science.

References

Sources

The Lynchpin in Modern Drug Discovery: A Technical Guide to Methyl 5-(bromomethyl)-2-fluorobenzoate

For Immediate Release: A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, Methyl 5-(bromomethyl)-2-fluorobenzoate has emerged as a critical synthon, particularly in the development of targeted cancer therapies. Its unique structural features—a reactive benzylic bromide for controlled elaboration, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl ester for further functionalization—make it a highly versatile and valuable reagent. This guide provides an in-depth analysis of its synthesis, reactivity, and application, offering field-proven insights for its effective utilization in drug discovery programs.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety. The table below summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [2] |

| CAS Number | 709-45-5 | [3] |

| Appearance | Not specified, likely a solid or oil | - |

| Boiling Point | Not definitively reported | - |

| Melting Point | Not definitively reported | - |

| Solubility | Soluble in common organic solvents | General knowledge |

| InChIKey | GHEFZYZTGHKBBI-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism: A Tale of Radical Selectivity

The most prevalent and efficient synthesis of this compound relies on the free-radical bromination of its precursor, methyl 2-fluoro-5-methylbenzoate. This reaction, a variation of the Wohl-Ziegler bromination, hinges on the selective halogenation of the benzylic position over the aromatic ring.

The causality behind this selectivity lies in the stability of the reaction intermediates. The benzylic C-H bond is significantly weaker than the aromatic C-H bonds and other aliphatic C-H bonds, making it more susceptible to abstraction by a bromine radical. The resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, further favoring its formation.

Caption: Free-radical mechanism of benzylic bromination.

Field-Proven Protocol: Free-Radical Bromination

This protocol is a self-validating system, adapted from established procedures for benzylic bromination.[4]

1. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-fluoro-5-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-bromosuccinimide (NBS, 1.05-1.1 eq).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).

2. Reaction Execution:

-

Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

3. Work-up and Purification:

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

An alternative, though less common, approach involves the use of elemental bromine with photo-initiation.[5] However, this method can be less selective and harder to control on a larger scale. Another alternative is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, which can offer advantages in terms of cost and byproduct profile.[6]

The Role in Drug Discovery: A Gateway to Potent Inhibitors

This compound is a cornerstone in the synthesis of several classes of targeted therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

Application in PARP Inhibitor Synthesis: The Case of Talazoparib

Talazoparib (BMN 673) is a highly potent PARP-1/2 inhibitor approved for the treatment of certain types of breast cancer.[7] The synthesis of Talazoparib and its analogs often utilizes a benzylic bromide to construct the core scaffold. While the exact synthesis of Talazoparib may involve a different specific building block, the general strategy highlights the utility of compounds like this compound. The bromomethyl group allows for the alkylation of a nucleophilic nitrogen atom in a precursor molecule, forming a key C-N bond in the final drug structure.[8][9]

Sources

- 1. PubChemLite - Methyl 2-(bromomethyl)-5-fluorobenzoate (C9H8BrFO2) [pubchemlite.lcsb.uni.lu]

- 2. METHYL 2-BROMOMETHYL-5-FLUORO-BENZOATE | 138786-65-9 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Methyl 5-(bromomethyl)-2-fluorobenzoate: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Benzyl Bromide Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Methyl 5-(bromomethyl)-2-fluorobenzoate, a key building block, offers a trifecta of reactive sites: a benzylic bromide for nucleophilic substitution, a methyl ester for amide bond formation, and a fluorinated phenyl ring for tuning electronic properties. This guide provides an in-depth technical overview of its commercial availability, synthetic pathways, and critical applications in drug discovery, with a focus on providing actionable insights for researchers at the bench.

Physicochemical Properties

| Property | Value |

| CAS Number | 709-45-5[2][3] |

| Molecular Formula | C₉H₈BrFO₂[2][3] |

| Molecular Weight | 247.06 g/mol [2][3] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The following table provides a comparative overview of prominent suppliers.

| Supplier | Purity | Available Quantities | Notes |

| BLD Pharm | ≥95% | Grams to Kilograms | Offers a range of pack sizes suitable for laboratory and scale-up work.[2] |

| SynQuest Laboratories | 95% | Grams to Kilograms | Provides detailed product specifications and safety information.[3] |

| Fluoropharm | NLT 98% | Inquiry-based | Specializes in fluorinated pharmaceutical intermediates.[4] |

| LabSolu | 95% | 100mg, 250mg, 1g | Caters to smaller-scale laboratory needs.[5] |

Note: Researchers should always request and consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds via a radical bromination of the corresponding methyl 2-fluoro-5-methylbenzoate. This reaction is a cornerstone of synthetic organic chemistry, and its understanding is crucial for optimizing yield and purity.

Plausible Synthetic Route: Radical Bromination

A common and effective method for the synthesis of benzylic bromides is the free-radical bromination of the corresponding toluene derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol (Adapted from a similar synthesis)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-fluoro-5-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from its benzylic bromide functionality, which is a potent electrophile for Sₙ2 reactions. The presence of the ortho-fluoro substituent can influence the reactivity of the benzylic position through inductive electron withdrawal, potentially modulating its reaction kinetics compared to non-fluorinated analogs.

Key Applications in Medicinal Chemistry

-

Scaffold Elaboration: The primary application of this reagent is in the alkylation of various nucleophiles, including phenols, amines, thiols, and carbanions. This allows for the introduction of the 2-fluoro-5-(methoxycarbonyl)benzyl moiety into a wide range of molecular scaffolds.

-

Synthesis of Heterocycles: It serves as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug classes.[6]

-

Enzyme Inhibitor Synthesis: This building block has been implicated in the synthesis of enzyme inhibitors, with reports suggesting it can have an inhibitory effect on enzymes like acetylcholinesterase.[7]

Case Study: A Building Block for PARP Inhibitors

Safety and Handling

As a benzylic bromide, this compound is expected to be a lachrymator and an irritant. While a specific, publicly available SDS for CAS 709-45-5 is not consistently provided across all suppliers, data from closely related compounds suggest the following precautions:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid breathing dust or vapors. May be harmful if inhaled and can cause respiratory tract irritation.[9]

-

Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before any handling or use of this compound.

Conclusion

This compound is a commercially accessible and highly versatile building block for drug discovery and development. Its strategic combination of a reactive benzylic bromide, a modifiable ester, and a fluorinated aromatic ring makes it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and safe handling is essential for leveraging its full potential in the creation of novel and effective therapeutic agents.

References

-

Chem-Impex. (n.d.). Methyl 2-bromomethyl-5-fluorobenzoate. Retrieved from [Link]

- Nolte, C. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. Ludwig-Maximilians-Universität München.

-

Chemistry World. (2020, April 23). Taking benzyl fluorides beyond game changing reports. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link]

-

RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

-

National Institutes of Health. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Retrieved from [Link]

-

PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

-

Chem-Impex. (n.d.). Technical Document Search. Retrieved from [Link]

-

ChemSrc. (n.d.). Methyl 2-(Bromomethyl)-5-Fluorobenzoate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 709-45-5|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 709-45-5 | 2723-B-22 | MDL MFCD25459290 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apicdmo.com [apicdmo.com]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

The Synthetic Cornerstone: A Technical Guide to Methyl 5-(bromomethyl)-2-fluorobenzoate in Modern Organic Synthesis

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. Methyl 5-(bromomethyl)-2-fluorobenzoate, a key fluorinated building block, has emerged as a valuable and versatile reagent for the construction of complex molecular architectures. Its unique trifunctional nature—a reactive benzylic bromide, an electron-withdrawing fluorine atom, and a modifiable methyl ester—provides a powerful handle for synthetic chemists to introduce a substituted benzyl moiety into a wide range of molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use.

| Property | Value |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| CAS Number | 709-45-5[1] |

| Appearance | Typically a solid |

| Purity | Commercially available up to 95% purity[1] |

-

¹H NMR: A characteristic singlet for the benzylic protons (CH₂Br) around 4.5-4.8 ppm, a singlet for the methyl ester protons (OCH₃) around 3.9 ppm, and distinct aromatic proton signals in the range of 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Resonances for the benzylic carbon, the ester carbonyl carbon, the methyl ester carbon, and six distinct aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

Mass Spectrometry: The molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound.

Synthesis of this compound: A Mechanistic Perspective

The most common and industrially scalable method for the synthesis of this compound is the free-radical bromination of its precursor, methyl 2-fluoro-5-methylbenzoate. This reaction is a classic example of benzylic halogenation.

Core Reaction and Mechanism

The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), with N-bromosuccinimide (NBS) serving as the bromine source. The selectivity for the benzylic position over the aromatic ring is due to the lower bond dissociation energy of the benzylic C-H bond, leading to a more stable benzylic radical intermediate.

DOT Script for Synthesis Mechanism

Sources

A Technical Guide to Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery

Introduction: The Strategic Value of Fluorine in Benzoic Acid Scaffolds

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for medicinal chemists.[1][2][3] Among the privileged structures in drug design, the benzoic acid scaffold is a versatile and common framework. When combined, fluorinated benzoic acid derivatives emerge as a class of compounds with profound potential to modulate pharmacological profiles, offering enhanced efficacy, bioavailability, and metabolic stability.[1][4]

Fluorine, despite its minimal steric footprint—being only slightly larger than hydrogen—exerts powerful electronic effects due to its extreme electronegativity.[2][5] This unique characteristic allows for the fine-tuning of a molecule's acidity, lipophilicity, conformation, and susceptibility to metabolic degradation.[1][6] Consequently, introducing fluorine into a benzoic acid structure can lead to improved target binding, better membrane permeability, and longer drug half-lives.[1][6] This guide provides an in-depth exploration of the synthesis, properties, and applications of these critical building blocks for researchers, scientists, and professionals in drug development.

Part 1: The Physicochemical Impact of Fluorine Substitution

The position of the fluorine atom on the benzoic acid ring—whether ortho, meta, or para—dramatically alters the molecule's physicochemical properties. These changes are fundamental to rational drug design, influencing everything from solubility to protein-ligand interactions.[5]

Electronic Effects and Acidity (pKa)

Fluorine's potent inductive electron-withdrawing effect significantly influences the acidity of the carboxylic acid group. This effect is most pronounced when the fluorine is at the ortho position, which stabilizes the resulting carboxylate anion and lowers the pKa, making it a stronger acid.[5] This modulation of pKa is critical, as it can affect a drug's ionization state at physiological pH, impacting its solubility, absorption, and ability to interact with target binding sites.[1][7]

Lipophilicity and Metabolic Stability

The introduction of fluorine typically increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes.[6] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[6][8] By strategically placing fluorine at a metabolically vulnerable position on the benzoic acid ring, chemists can block unwanted oxidation, thereby improving the drug's metabolic stability and extending its duration of action.[1][4][6]

Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers

| Property | Benzoic Acid (Reference) | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) |

| Molar Mass ( g/mol ) | 122.12 | 140.11[5] | 140.11[5] | 140.11[5][9] |

| pKa | 4.20 | 3.27 | 3.86 | 4.14 |

| logP (Predicted) | 1.87 | 1.8[10] | 2.02 | 2.1[11] |

| Melting Point (°C) | 122.4 | 122-125[5] | 123-125[5] | 184[5][9] |

Note: pKa and logP values can vary slightly based on experimental conditions and prediction algorithms. The values presented are representative.

Part 2: Core Synthetic Strategies

The synthesis of fluorinated benzoic acid derivatives is primarily achieved through two strategic approaches: the direct fluorination of a pre-existing benzoic acid or the synthesis from a fluorinated precursor.

Direct Fluorination of Benzoic Acid Derivatives

Advances in synthetic methodology have enabled the direct introduction of fluorine onto an aromatic ring, although this can be challenging due to the need for high selectivity.

-

Electrophilic Fluorination: This method utilizes reagents with an electrophilic fluorine source, such as Selectfluor® (N-fluorotrimethylpyridinium triflate).[12][13] These powerful reagents can fluorinate electron-rich aromatic rings. The reaction often requires directing groups to control the regioselectivity of the fluorination.[12]

-

Nucleophilic Aromatic Substitution (SNAr): This is a cornerstone of fluoroaromatic synthesis.[14] The reaction involves the displacement of a leaving group (often a nitro or halide group) on an electron-deficient aromatic ring by a fluoride ion.[14] For the SNAr mechanism to be effective, the ring must be activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[14][15]

Causality in SNAr: Interestingly, in SNAr reactions, aryl fluorides are often more reactive than other aryl halides.[16] This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[17][18] Fluorine's high electronegativity strongly stabilizes this intermediate through its inductive effect, lowering the activation energy of this slow step and accelerating the overall reaction.[16][17][18]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthesis from Fluorinated Building Blocks

A more common and often more reliable strategy involves constructing the benzoic acid from a readily available fluorinated precursor.

-

Oxidation of Fluorotoluenes: A straightforward method is the oxidation of the methyl group of a fluorotoluene to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

-

Carboxylation of Fluoroaryl Organometallics: Fluoroaromatics can be converted into Grignard reagents or organolithium species, which are then quenched with carbon dioxide (CO₂) to form the corresponding carboxylic acid after an acidic workup.

-

Schiemann Reaction and Hydrolysis: The Balz-Schiemann reaction involves the thermal decomposition of a diazonium fluoborate, prepared from a corresponding aniline derivative, to install a fluorine atom. If the starting aniline also contains an ester or nitrile group, subsequent hydrolysis can yield the desired fluorinated benzoic acid.[19]

Protocol: Synthesis of 4-Fluorobenzoic Acid via Esterification and Saponification

This protocol outlines a common laboratory-scale synthesis starting from 4-fluorobenzoic acid itself to produce an ester intermediate, which is a common step in more complex syntheses, followed by hydrolysis back to the acid. This demonstrates a fundamental transformation.[3][20]

Objective: To synthesize ethyl 4-fluorobenzoate and subsequently hydrolyze it back to 4-fluorobenzoic acid.

Part A: Esterification

-

Setup: Place 15 g of 4-fluorobenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.[3]

-

Dissolution: Add 60 mL of absolute ethanol to the flask and stir until the acid dissolves.

-

Catalysis: While stirring, carefully and slowly add 7.5 mL of concentrated sulfuric acid (H₂SO₄).[3] An exothermic reaction will occur.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 7-8 hours.[3]

-

Monitoring: Periodically check the reaction's progress using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.[3][20]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the unreacted acid by adding a 10% sodium carbonate (Na₂CO₃) solution until the effervescence ceases.[3]

-

Extraction: Transfer the solution to a separatory funnel and extract the ethyl 4-fluorobenzoate product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Part B: Saponification (Hydrolysis)

-

Setup: Dissolve the crude ethyl 4-fluorobenzoate in a mixture of 80 mL of 95% ethanol and 120 mL of water containing 56 g of potassium hydroxide (KOH).[19]

-

Reflux: Heat the mixture to reflux for one hour on a steam bath.[19]

-

Filtration: Filter the hot solution to remove any impurities.

-

Precipitation: While the filtrate is still hot, add concentrated hydrochloric acid (HCl) until the solution is acidic (test with Congo red paper). The 4-fluorobenzoic acid will precipitate out.[19]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product using a Büchner funnel, wash with cold water, and allow it to air dry. The crude product can be further purified by recrystallization.

Part 3: Applications in Drug Discovery & Development

Fluorinated benzoic acids are crucial intermediates and structural motifs in a wide range of pharmaceuticals.[1][2][4] Their ability to enhance drug properties makes them valuable in therapeutic areas from oncology to anti-inflammatory agents.[2][3]

-

Anti-Inflammatory Drugs: Derivatives of 2-fluorobenzoic acid are common scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5]

-

Kinase Inhibitors: In oncology, these derivatives are used to create potent kinase inhibitors, which are critical for targeting cell signaling pathways involved in cancer proliferation.[2] For example, the FDA-approved drug Umbralisib, a PI3K-delta and CK1-epsilon inhibitor, features a fluorinated aromatic core.[21][22]

-

Anticancer Agents: Many modern anticancer drugs incorporate fluorinated moieties to improve metabolic stability and pharmacokinetic profiles.[21][23] Belzutifan, approved for treating von Hippel-Lindau disease-associated tumors, contains both a fluorine atom and a trifluoromethyl group.[21]

Caption: A generalized workflow for drug discovery using fluorinated derivatives.

Part 4: Analytical and Characterization Techniques

The characterization of fluorinated benzoic acid derivatives relies on a suite of modern analytical techniques, with ¹⁹F NMR spectroscopy playing a uniquely powerful role.

¹⁹F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance, high sensitivity, and wide chemical shift range (over 700 ppm).[24][25] This large spectral dispersion minimizes the signal overlap that can complicate ¹H NMR spectra, making ¹⁹F NMR an excellent tool for structural elucidation and purity assessment.[24][25][26]

-

Key Advantages:

-

High Sensitivity: Allows for the analysis of small sample quantities.

-

Wide Chemical Shift Range: Provides excellent signal resolution, even for complex molecules with multiple fluorine atoms.[25]

-

No Background Signal: The absence of endogenous fluorinated compounds in biological systems makes ¹⁹F NMR suitable for metabolic studies.[24]

-

Structural Information: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide valuable data for confirming molecular structure.[24]

-

Mass Spectrometry (MS) and Chromatography (HPLC)

-

Mass Spectrometry: Provides precise molecular weight determination and fragmentation patterns that help confirm the identity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the synthesized derivatives and for monitoring reaction progress.[9][20] Purity levels of ≥99% are often required for intermediates used in pharmaceutical manufacturing.[9]

Conclusion and Future Outlook

Fluorinated benzoic acid derivatives are more than just simple building blocks; they are strategic tools that empower medicinal chemists to overcome significant challenges in drug design.[1][3] The judicious use of fluorine allows for the rational modulation of physicochemical and pharmacokinetic properties, leading to the development of safer and more effective medicines.[6] As synthetic fluorination methods continue to advance, offering ever-greater precision and efficiency, the role of these compounds in shaping the future of pharmaceuticals is set to expand even further. The continued exploration of novel fluorinated motifs will undoubtedly unlock new therapeutic possibilities across a vast spectrum of diseases.

References

- Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Google Cloud.

- Vertex AI Search. (2025). The Role of Fluorinated Benzoic Acids in Drug Discovery. Google Cloud.

- BenchChem. (2025). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. BenchChem.

- BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem.

- Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.

- Vertex AI Search. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Google Cloud.

- Zhou, Y., et al. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central.

- Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Google Cloud.

- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH.

- Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert.

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- ResearchGate. (n.d.). Selective mono- and difluorination of benzoic acid derivatives. ResearchGate.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.

- Journal of Organic Chemistry. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org.

- RSC Publishing. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing.

- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

- Journal of Organic Chemistry. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org.

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.

- Taylor & Francis Online. (2024). Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Taylor & Francis Online.

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.

- PubChem. (n.d.). 4-Fluorobenzoic Acid. PubChem.

- PubChem. (n.d.). 2-Fluorobenzoic acid. PubChem.

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Google Cloud.

- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids. Google Patents.

- MDPI. (2020). Importance of Fluorine in Benzazole Compounds. MDPI.

- National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH.

- National Institutes of Health. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PMC - NIH.

- Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia.

- ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.

- Journal Name. (n.d.). Fluorine-containing drugs approved by the FDA in 2019. Journal Website.

- Chinese Chemical Society. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society Journals.

- Journal Name. (n.d.). FDA approved fluorine-containing drugs in 2023. Journal Website.

- Pharma Excipients. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients.

- National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.

- National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. wyzant.com [wyzant.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. globalscientificjournal.com [globalscientificjournal.com]

- 21. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]

- 22. pharmaexcipients.com [pharmaexcipients.com]

- 23. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 24. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. azom.com [azom.com]

- 26. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the bromomethyl group in aromatic compounds

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in Aromatic Compounds

Abstract

The bromomethyl group attached to an aromatic ring represents one of the most versatile and synthetically useful functional motifs in modern organic chemistry. As a benzylic halide, its reactivity is profoundly influenced by the adjacent π-system, leading to enhanced rates in nucleophilic substitution, radical, and organometallic reactions compared to simple alkyl halides. This guide provides a comprehensive exploration of the electronic and structural factors governing the reactivity of bromomethylated aromatic compounds. We will delve into the mechanistic dichotomy of Sₙ1 and Sₙ2 pathways, analyze the key factors that allow chemists to control reaction outcomes, and provide detailed, field-proven protocols for its most critical transformations, including nucleophilic substitutions, radical reactions, and palladium-catalyzed cross-couplings. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical properties of this essential building block.

The Foundation of Enhanced Reactivity: Electronic and Structural Factors

The chemical behavior of a bromomethyl group on an aromatic compound, such as benzyl bromide, is fundamentally distinct from that of a primary alkyl bromide like ethyl bromide. This difference is rooted in the proximity of the C(sp³)-Br bond to the aromatic π-system. This interaction stabilizes both carbocationic and radical intermediates formed at the benzylic position through resonance, dramatically lowering the activation energy for a variety of transformations.[1]

Primary benzylic halides like benzyl bromide can react via either an Sₙ1 or Sₙ2 mechanism, a duality not typically seen with simple primary halides.

-

Sₙ2 Pathway: Involves a backside attack by a nucleophile, displacing the bromide ion in a single, concerted step. This is favored by strong nucleophiles and polar aprotic solvents.

-

Sₙ1 Pathway: Involves the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation, which is then captured by a nucleophile.[1] This pathway becomes competitive due to the exceptional stability of the carbocation intermediate, which delocalizes the positive charge across the aromatic ring.

Caption: Sₙ1 vs. Sₙ2 pathways for benzyl bromide reactivity.

This unique stability also extends to the benzyl radical, making the benzylic C-H bond susceptible to radical halogenation, a primary method for synthesizing these compounds.[2]

Controlling Reaction Outcomes: Key Influencing Factors

The choice of reaction pathway and the efficiency of a given transformation can be precisely controlled by tuning several experimental parameters.

Aromatic Ring Substituents

The electronic nature of substituents on the aromatic ring significantly modulates the reactivity of the bromomethyl group.

-

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) stabilize the benzylic carbocation through resonance and induction. This accelerates Sₙ1-type reactions.

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃) destabilize the benzylic carbocation, slowing down Sₙ1 reactions.[3] Conversely, EWGs can slightly accelerate Sₙ2 reactions by making the benzylic carbon more electrophilic.

Kinetic studies on the reaction of substituted benzyl bromides with nucleophiles like thiourea have quantitatively demonstrated these effects.[4]

Solvent Effects

The choice of solvent is arguably one of the most critical factors in directing the reactivity of benzylic bromides.[5]

-

Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can solvate both cations and anions effectively. They strongly stabilize the carbocation intermediate and the bromide leaving group, thus favoring the Sₙ1 pathway .[6] However, they can also form a "solvent cage" around the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing Sₙ2 reactions.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess dipoles but lack O-H or N-H bonds. They are excellent at solvating cations but poorly solvate anions. This leaves the anionic nucleophile "naked" and highly reactive, dramatically accelerating the rate of Sₙ2 reactions .[7][8] For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.[5][8]

| Solvent Type | Primary Effect | Favored Pathway | Rationale |

| Polar Protic (e.g., Methanol) | Stabilizes carbocation and leaving group | Sₙ1 | Strong solvation of ionic intermediates lowers the energy of the Sₙ1 transition state.[6] |

| Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity | Sₙ2 | Solvates the counter-ion but leaves the nucleophile highly reactive.[7][8] |

| Non-Polar (e.g., Hexane) | Poor solubility of nucleophiles | Radical Reactions | Often used in radical bromination where ionic species are not the primary reactants. |

Table 1. Influence of Solvent on Reaction Pathways.

Major Reaction Classes & Experimental Protocols

The versatility of the bromomethyl aromatic group is showcased by its participation in a wide array of synthetic transformations.

Nucleophilic Substitution Reactions

This is the most common application, enabling the formation of C-O, C-N, and C-S bonds.

Application: Williamson Ether Synthesis The reaction of a deprotonated alcohol or phenol with benzyl bromide is a robust method for installing the benzyl protecting group, which is stable under many conditions but easily removed by hydrogenolysis.[9]

Protocol: Synthesis of Benzyl Decyl Ether [10]

-